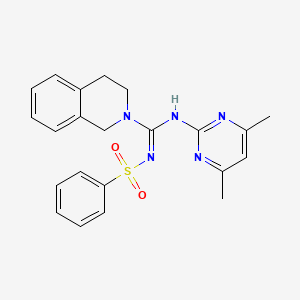![molecular formula C10H13N5O2S2 B5917401 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide, also known as MTSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide works by reacting with cysteine residues in proteins, which can lead to changes in protein structure and function. The reaction between N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide and cysteine residues is highly specific, allowing researchers to target specific proteins for modification.
Biochemical and Physiological Effects
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein being modified. For example, N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide has been used to modify the cysteine residues in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in ion transport across cell membranes. N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide modification of CFTR has been shown to increase its activity, leading to improved ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide has several advantages for use in lab experiments. It is highly specific in its reaction with cysteine residues, allowing researchers to target specific proteins for modification. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide. Its effects on protein structure and function can be difficult to predict, and it can be challenging to control the extent of modification. Additionally, N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide modification can be irreversible, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide. One area of interest is the development of new therapeutic agents based on N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide modification of proteins. Another potential direction is the use of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide to study protein-protein interactions and signaling pathways. Additionally, there is ongoing research into the development of new methods for controlling the extent and specificity of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide modification.
Méthodes De Synthèse
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide is synthesized by reacting 2-(methylthio)ethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide has been widely used in scientific research for its ability to modify protein function. It is commonly used to introduce cysteine residues into proteins, which can then be targeted for modification using N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide. This technique has been used to study protein structure and function, as well as to develop new therapeutic agents.
Propriétés
IUPAC Name |
N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-15-10(12-13-14-15)18-8-7-11-19(16,17)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAKQZOYFJEQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)
methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)

![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)